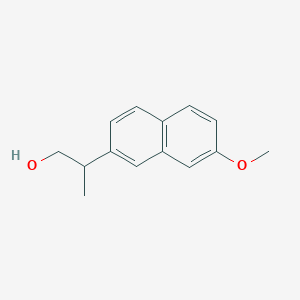

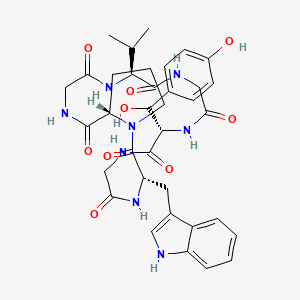

![molecular formula C12H15FN4S B2680781 4-(4-(2-Fluoroethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine CAS No. 2034604-50-5](/img/structure/B2680781.png)

4-(4-(2-Fluoroethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

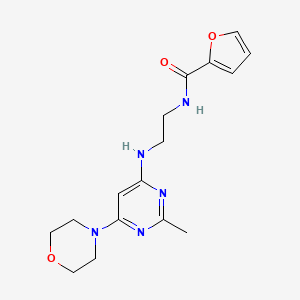

4-(4-(2-Fluoroethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological and medicinal fields. The compound is a thienopyrimidine derivative and is known to exhibit potent activity against a range of biological targets, making it a promising candidate for drug development.

Scientific Research Applications

- Structure-Activity Relationship (SAR) : Analogue studies revealed that specific modifications, such as halogen substitution near the piperazine ring, enhance inhibitory effects on both ENT1 and ENT2 .

- Synthetic Routes : FPMINT analogs can serve as intermediates for synthesizing PI3K/mTOR inhibitors with a thiopyrano[4,3-d]pyrimidine nucleus .

- Compound : The novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is obtained via a three-step protocol. Its structure has been characterized by various techniques .

- Design and Synthesis : Structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized. These compounds hold potential for diverse applications .

Equilibrative Nucleoside Transporters (ENTs) Inhibition

PI3K/mTOR Inhibitors

Novel Triazole Derivatives

Benzothiazole Derivatives

Mechanism of Action

Target of Action

Similar thieno[3,2-d]pyrimidine derivatives have been reported to inhibit phosphatidylinositol-3-kinase (pi3k), an important target in cancer due to the deregulation of the pi3k/akt signaling pathway in a wide variety of tumors .

Mode of Action

Based on the known actions of similar thieno[3,2-d]pyrimidine derivatives, it can be inferred that this compound might interact with its targets, such as pi3k, and inhibit their activity, leading to changes in the downstream signaling pathways .

Biochemical Pathways

If we consider the potential inhibition of pi3k, this could affect the pi3k/akt signaling pathway, which plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Result of Action

If we consider the potential inhibition of pi3k, this could lead to a decrease in the activity of the pi3k/akt signaling pathway, potentially affecting various cellular processes .

properties

IUPAC Name |

4-[4-(2-fluoroethyl)piperazin-1-yl]thieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN4S/c13-2-3-16-4-6-17(7-5-16)12-11-10(1-8-18-11)14-9-15-12/h1,8-9H,2-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVMSQCIUYVBKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCF)C2=NC=NC3=C2SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(2-Fluoroethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylthiazol-2-yl)-2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2680700.png)

![3-(2-Chlorophenyl)-5-{1-[(3-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2680709.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2680710.png)

![(6-Phenylimidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2680716.png)

![2-chloro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2680719.png)